molecular formula C8H7F3O3 B6306399 3-Methoxy-4-(trifluoromethoxy)phenol CAS No. 1261571-61-2

3-Methoxy-4-(trifluoromethoxy)phenol

Cat. No.: B6306399
CAS No.: 1261571-61-2
M. Wt: 208.13 g/mol
InChI Key: WXJSKOYXPZSRQG-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C8H7F3O3 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a trifluoromethoxy group and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the trifluoromethoxylation of a methoxy-substituted phenol. This can be done using trifluoromethoxy reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers .

Scientific Research Applications

3-Methoxy-4-(trifluoromethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development. The compound may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(trifluoromethoxy)phenol is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methoxy-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSKOYXPZSRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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